molecular formula C11H14N4O3S B2394169 Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891124-83-7

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2394169
CAS No.: 891124-83-7
M. Wt: 282.32
InChI Key: YHICZQBAYLSKIJ-UHFFFAOYSA-N
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Description

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a chemical compound belonging to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidinone ring, which is substituted with a propyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the following steps:

  • Formation of the Triazolopyrimidinone Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-ketoester.

  • Substitution with Propyl Group: The propyl group is introduced through nucleophilic substitution reactions.

  • Introduction of the Thioacetate Group: The thioacetate group is added via a thiol-ene reaction or a similar sulfur-containing reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups on the triazolopyrimidinone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and thiols are used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Various hydroxyl, carbonyl, and carboxyl derivatives.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the triazolopyrimidinone core.

Scientific Research Applications

Chemistry: Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, including antimicrobial and antifungal activities. It can be used to study biological pathways and interactions with various enzymes and receptors.

Medicine: This compound has been investigated for its therapeutic potential, including anti-inflammatory and anticancer properties. It may serve as a lead compound for the development of new drugs.

Industry: In the agricultural sector, derivatives of this compound can be used as herbicides or pesticides due to their biological activity against pests and weeds.

Mechanism of Action

The mechanism by which Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Triazole Derivatives: Other triazole compounds with similar structures and biological activities.

  • Pyrimidinone Derivatives: Compounds featuring pyrimidinone rings with various substituents.

Uniqueness: Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-4-7-5-8(16)12-10-13-14-11(15(7)10)19-6-9(17)18-2/h5H,3-4,6H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHICZQBAYLSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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